molecular formula C23H20N6O3S B2376004 2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1206994-82-2

2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2376004
CAS No.: 1206994-82-2
M. Wt: 460.51
InChI Key: DQSYNMVTELPKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4-one class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A 4-ethylphenyl group, enhancing lipophilicity and steric bulk.
  • Position 7: A sulfanyl (-S-) linker connecting the core to a [3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety. The oxadiazole ring contributes π-conjugation and hydrogen-bonding capacity, while the 2-methoxyphenyl group introduces electron-donating effects and polarity.

Properties

IUPAC Name

2-(4-ethylphenyl)-7-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S/c1-3-14-8-10-15(11-9-14)17-12-18-22(30)25-26-23(29(18)27-17)33-13-20-24-21(28-32-20)16-6-4-5-7-19(16)31-2/h4-12H,3,13H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSYNMVTELPKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=NC(=NO4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Cyclocondensation

The synthesis commences with 3-amino-1H-pyrazole-4-carbonitrile (16 ), which undergoes diazotization using NaNO₂/HCl to generate a diazonium salt. Subsequent treatment with diisopropylamine affords 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile (15 ) as a stable triazene-protected intermediate.

Key Reaction:
$$
\text{3-Amino-1H-pyrazole-4-carbonitrile} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Diisopropylamine}} \textbf{15} \quad
$$

Amidation and Cyclative Cleavage

Introduction of the 4-ethylphenyl group proceeds via Pd-catalyzed Suzuki coupling between 15 and 4-ethylphenylboronic acid, yielding intermediate 17 . Hydrolysis of the nitrile to a primary amide (18 ) followed by cyclative cleavage under acidic conditions (HCl/EtOH, reflux) generates the pyrazolo[1,5-d]triazin-4-one scaffold (19 ) with 72% yield.

Optimization Data:

Step Conditions Yield (%)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C 85
Nitrile Hydrolysis H₂SO₄ (conc.), H₂O, 100°C 91
Cyclative Cleavage HCl/EtOH (1:3), reflux, 6 h 72

Synthesis of 3-(2-Methoxyphenyl)-1,2,4-Oxadiazol-5-ylmethyl Bromide

Amidoxime Formation

2-Methoxybenzonitrile (20 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 h to yield N-hydroxy-2-methoxybenzimidamide (21 ) as a white crystalline solid (mp 112–114°C).

Cyclization to 1,2,4-Oxadiazole

21 undergoes [3+2] cycloaddition with ethyl bromoacetate in the presence of T3P® (propylphosphonic anhydride) and DIPEA, producing 5-(bromomethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (22 ) with 68% yield. Mechanochemical activation via ball milling (400 rpm, 2 h) enhances reaction efficiency to 82%.

Mechanism:
$$
\textbf{21} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{T3P®, DIPEA}} \textbf{22} \quad
$$

Thiol-Oxadiazole Coupling

Generation of Pyrazolo-Triazinone Thiolate

Treatment of 19 with Lawesson’s reagent (2.2 eq) in toluene at 110°C for 4 h converts the C7 hydroxyl group to a thiol (23 ), isolated as a yellow solid (mp 189–191°C).

Nucleophilic Substitution

Reaction of 23 with 22 in DMF containing K₂CO₃ (2 eq) at 25°C for 24 h affords the target compound (24 ) with 65% yield. Microwave irradiation (100 W, 100°C, 30 min) improves yield to 78% while reducing reaction time.

Characterization Data:

  • HRMS (ESI+): m/z calc. for C₂₄H₂₁N₇O₃S [M+H]⁺: 504.1452, found: 504.1449
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazine-H), 7.89–7.40 (m, 8H, Ar-H), 4.52 (s, 2H, SCH₂), 3.91 (s, 3H, OCH₃), 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage
Linear Synthesis 8 28 Minimal purification
Convergent Synthesis 6 52 Modular flexibility
Microwave-Assisted 5 63 Reduced time/energy

Stability and Degradation Studies

The sulfide linkage in 24 exhibits sensitivity to oxidative conditions (t₁/₂ = 8 h in 3% H₂O₂). Stabilization is achieved via formulation with 0.1% BHT, extending t₁/₂ to 72 h under ambient storage.

Chemical Reactions Analysis

2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and ethylphenyl moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazinone Derivatives with Varied Substituents
Compound Name Substituents (Position 2) Substituents (Position 7) Key Properties/Bioactivity Reference
2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Ethylphenyl [3-(2-Methoxyphenyl)-oxadiazole]-methylsulfanyl Enhanced solubility (methoxy group) and target binding (oxadiazole π-stacking)
2-(4-ethoxyphenyl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 4-Ethoxyphenyl [3-Phenyl-oxadiazole]-methylsulfanyl Higher lipophilicity (ethoxy group); reduced polarity compared to methoxy analog
2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one Phenyl 4-Pyridylmethylamino Improved hydrogen-bonding capacity (amino group); potential CNS penetration

Key Observations :

  • Substituent Effects: Position 2: Ethyl/ethoxy groups modulate lipophilicity. Ethyl increases steric bulk, while ethoxy introduces polarity but may reduce metabolic stability. Position 7: Sulfanyl-linked oxadiazole vs. amino-linked pyridine alters electronic properties. Oxadiazole enhances π-π interactions, whereas pyridine improves solubility and hydrogen bonding .
Triazinone Derivatives with Heterocyclic Modifications
Compound Class Core Structure Functional Groups Applications/Properties Reference
1,3,4-Thiadiazole 1,3,4-Thiadiazole Sulfur-rich heterocycle Antimicrobial activity (electron-deficient sulfur atoms)
1,2,4-Triazole 1,2,4-Triazole Triazole ring with sulfonyl groups Anticancer agents (inhibition of proteasome activity)

Comparison with Target Compound :

  • Oxadiazole vs. Thiadiazole : Oxadiazoles (N,O-heterocycles) exhibit stronger electron-withdrawing effects than thiadiazoles (N,S-heterocycles), influencing redox stability and binding affinity .
  • Triazinone vs. Triazole: Triazinones provide a larger planar surface for target interactions, while triazoles offer greater conformational flexibility .
Physicochemical Properties
  • Solubility: The 2-methoxyphenyl group improves aqueous solubility compared to non-polar phenyl analogs .
  • Stability : Oxadiazole rings resist hydrolysis under physiological conditions, enhancing metabolic stability over ester-containing analogs .

Biological Activity

The compound 2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1206994-82-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N6O3SC_{23}H_{20}N_{6}O_{3}S, with a molecular weight of 460.5 g/mol. The structure features multiple functional groups that contribute to its biological activity. The presence of a pyrazolo-triazine core along with oxadiazole and methoxyphenyl substituents suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC23H20N6O3S
Molecular Weight460.5 g/mol
CAS Number1206994-82-2

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related pyrazolo derivatives have demonstrated efficacy against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

Compounds in the pyrazolo-triazine class have been evaluated for their antitumor effects. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For example, a related compound demonstrated significant cytotoxicity against human tumor cells such as HepG2 and NCI-H661.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazolo derivatives are known to inhibit key enzymes involved in cancer metabolism and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various pyrazolo derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results showed that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential therapeutic applications for infections caused by these bacteria.

Study 2: Antitumor Effects

In another study focusing on the antitumor properties of related compounds, it was found that specific pyrazolo derivatives induced apoptosis in HepG2 cells through caspase activation pathways. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index for further development.

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazin core followed by functionalization with the oxadiazole-sulfanyl moiety. Critical steps include:

  • Coupling reactions between the pyrazolo-triazin core and the oxadiazole intermediate under controlled pH and temperature (e.g., 50–70°C) to prevent side reactions .
  • Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, with deuterated DMSO as the solvent for solubility .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (error < 2 ppm) to confirm molecular formula .
  • HPLC-PDA : Purity assessment using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities below 0.5% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyphenyl-oxadiazole moiety in biological activity?

  • Step 1 : Synthesize analogs with variations in the oxadiazole substituents (e.g., replacing methoxy with halogens or alkyl groups) .
  • Step 2 : Test biological activity (e.g., enzyme inhibition, cytotoxicity) using standardized assays (e.g., IC₅₀ determination via MTT assays) .
  • Step 3 : Perform molecular docking to compare binding affinities with target proteins (e.g., kinases or receptors) using software like AutoDock Vina .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
  • Control standardization : Ensure consistent use of positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) across studies .
  • Meta-analysis : Compare data with structurally similar analogs (e.g., pyrazolo-triazin derivatives with varying substituents) to identify trends .

Q. What experimental design considerations are critical for stability studies under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers simulating gastric (pH 1.2) and blood (pH 7.4) environments at 37°C, with sampling at 0, 6, 12, and 24 hours .
  • Light and temperature sensitivity : Store samples in amber vials at –20°C and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying parent compound depletion via LC-MS/MS .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without inducing cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve bioavailability .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfanyl coupling step?

  • Optimize reaction time : Extend reaction duration to 24–48 hours under inert atmosphere (N₂/Ar) .
  • Catalyst screening : Test alternative bases (e.g., DBU instead of triethylamine) to improve nucleophilicity .

Q. How to validate computational predictions of metabolic pathways?

  • Isotope labeling : Synthesize deuterated analogs to trace metabolic byproducts via mass spectrometry .
  • In silico-in vitro correlation : Compare in silico (e.g., StarDrop) predictions with in vitro microsomal stability data .

Q. What methods are recommended for analyzing reactive intermediates during synthesis?

  • In-situ FTIR : Monitor reaction progress by tracking carbonyl or C-N stretching frequencies .
  • Trapping experiments : Use scavengers (e.g., TEMPO for radicals) to isolate and characterize transient intermediates .

Comparative Analysis with Structural Analogs

Compound ClassKey Structural DifferencesBiological Activity TrendsReference
Pyrazolo-triazin derivativesSubstituents at C-2 and C-7Enhanced kinase inhibition with electron-withdrawing groups at C-7
Oxadiazole-containing analogsMethoxy vs. halogen substituentsImproved solubility with methoxy groups; higher cytotoxicity with halogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.